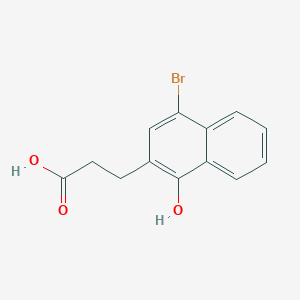
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a hydroxyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid typically involves the bromination of 1-hydroxynaphthalene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: 1-Hydroxynaphthalene is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Friedel-Crafts Acylation: The brominated product is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of an amino or alkyl derivative.
Scientific Research Applications
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methyl-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different reactivity and biological profiles.
Properties
Molecular Formula |
C13H11BrO3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-(4-bromo-1-hydroxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H11BrO3/c14-11-7-8(5-6-12(15)16)13(17)10-4-2-1-3-9(10)11/h1-4,7,17H,5-6H2,(H,15,16) |
InChI Key |
YYWACJGQHHDLHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)CCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
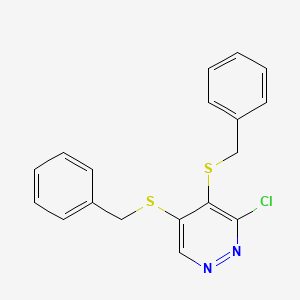
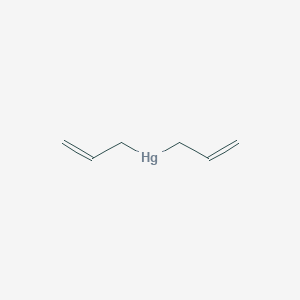
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
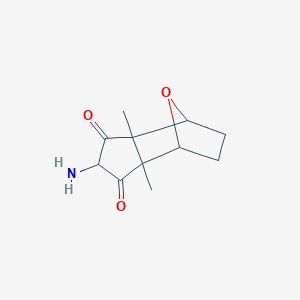
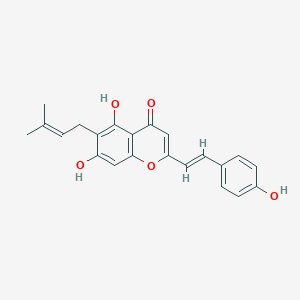
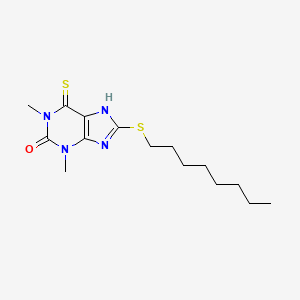
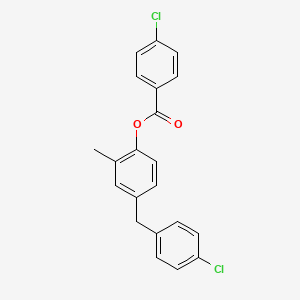

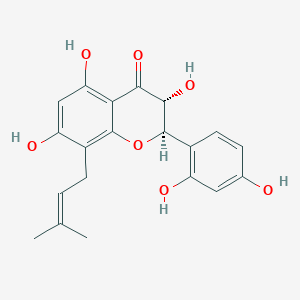
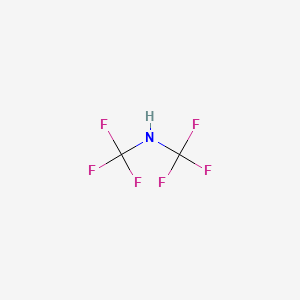


![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
